
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective antagonist of the NMDA receptor, which is involved in many physiological and pathological processes in the central nervous system. In
作用機序
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the glutamate binding site and prevents the channel from opening. By blocking the NMDA receptor, this compound can modulate the activity of neurons and alter various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the context in which it is used. For example, this compound has been shown to reduce the severity of neuropathic pain in animal models by blocking the NMDA receptor. This compound has also been shown to modulate the activity of neurons in the hippocampus, a brain region that is critical for learning and memory. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in different contexts. Another advantage is that it has been extensively studied and characterized, which means that there is a wealth of data available on its properties and effects. One limitation is that it can be difficult to work with due to its low solubility in water and other common solvents. Another limitation is that it can be toxic at high concentrations, which requires careful handling and dosing.
将来の方向性
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide. One direction is to explore its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to investigate its effects on different types of neurons and neural circuits, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is a need for further research on the safety and toxicity of this compound, in order to ensure that it can be used safely and effectively in scientific research.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide involves several steps, including the reaction of 3-fluoroaniline with 2-bromoacetophenone to form 2-(3-fluorophenyl)acetophenone, followed by the reaction of the latter with 1-cyano-1,2-dimethylpropylamine to form this compound. The yield of the synthesis is typically around 50-60%, and the purity of the final product can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes, including learning and memory, synaptic plasticity, pain, and neurodegenerative diseases. This compound has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in different contexts.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-10(2)14(3,9-16)17-13(18)8-11-5-4-6-12(15)7-11/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLWCAODYYUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

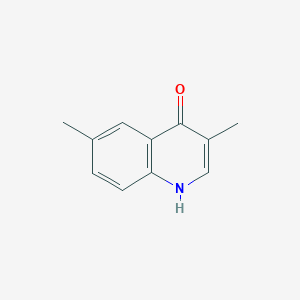
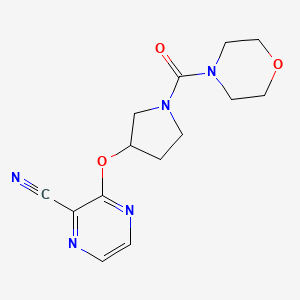
![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)

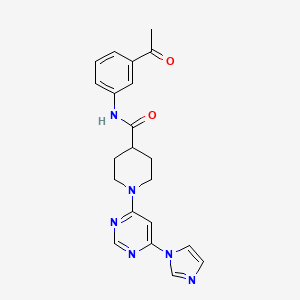
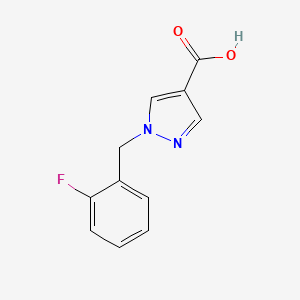

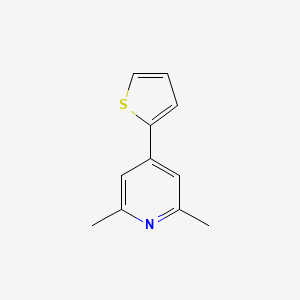
![3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic Acid](/img/structure/B2930322.png)
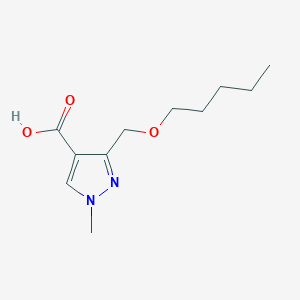
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)